molecular formula C16H24N2O3S B4438986 1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide

1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide

Cat. No.: B4438986
M. Wt: 324.4 g/mol
InChI Key: ARZKKNZUMWLVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylsulfonyl group, a phenylethyl group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. The ethylsulfonyl group is then introduced through sulfonylation reactions, and the phenylethyl group is added via alkylation. The final step involves the formation of the carboxamide group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s ability to penetrate cell membranes, while the phenylethyl group may contribute to its binding affinity for certain receptors or enzymes. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological targets.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.

    1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxylate: The carboxylate group in this compound replaces the carboxamide group, potentially altering its reactivity and applications.

    1-(Ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-amine: The amine group in this compound may lead to different pharmacological activities compared to the carboxamide group.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-(1-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-11-7-10-15(12-18)16(19)17-13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZKKNZUMWLVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N-(1-phenylethyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.